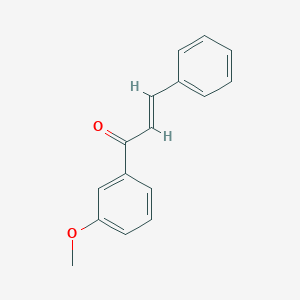
1-(3-methoxyphenyl)-3-phenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Methoxychalcone is a member of the chalcone family, which are aromatic ketones that form the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The structure of 3’-Methoxychalcone consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with a methoxy group attached to the third carbon of one of the aromatic rings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3’-Methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base . Common bases used include sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
Industrial production of 3’-Methoxychalcone follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. Heterogeneous catalysts such as potassium carbonate, basic aluminum oxide, and amino-grafted zeolite have been used effectively under ultrasound irradiation .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Methoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or dihydrochalcones.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted chalcones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products
Oxidation: Epoxides and dihydrochalcones.
Reduction: Saturated ketones.
Substitution: Various substituted chalcones depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3’-Methoxychalcone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3’-Methoxychalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Vergleich Mit ähnlichen Verbindungen
3’-Methoxychalcone can be compared with other chalcones and methoxylated chalcones:
Similar Compounds: 2’-Methoxychalcone, 4’-Methoxychalcone, and 3’,4’-Dimethoxychalcone.
Eigenschaften
CAS-Nummer |
1729-51-7 |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
(E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+ |
InChI-Schlüssel |
YBUUDNGHUKBXSG-ZHACJKMWSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2 |
Isomerische SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2 |
Key on ui other cas no. |
1729-51-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















